5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
The compound 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid heterocyclic molecule combining thiazolo[3,2-b][1,2,4]triazole and 4-methylpiperazine moieties.
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-4-3-5-13(18)10-12)22-8-6-21(2)7-9-22/h3-5,10,14,24H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJMZLWGDMNSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the CDC25B, a cell division cycle 25 homolog B, from S. pombe . CDC25B plays a crucial role in cell cycle regulation, particularly in the progression of the cell cycle through the G2/M phase .
Mode of Action
The compound interacts with its target, CDC25B, and exhibits inhibitory activity .
Biochemical Pathways
The compound’s interaction with CDC25B affects the cell cycle, specifically the G2/M phase transition . This disruption can lead to cell cycle arrest, preventing the proliferation of cells . The downstream effects of this interaction are likely to include apoptosis or programmed cell death .
Pharmacokinetics
The presence of a fluorine atom in the molecule may enhance its membrane permeability, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of CDC25B, leading to cell cycle arrest . This can result in the death of proliferating cells, particularly cancer cells, which rely on rapid and uncontrolled cell division for their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Actividad Biológica
The compound 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , hereafter referred to as Compound A , is a synthetic organic molecule with potential applications in pharmacology. This article aims to explore its biological activity, synthesis, and implications for therapeutic use, drawing on diverse sources of scientific literature.
Molecular Structure :
- Molecular Formula : C₁₆H₁₈FN₅OS
- Molecular Weight : 347.41 g/mol
- IUPAC Name : 5-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Purity | ≥95% |
Compound A exhibits significant biological activity attributed to its interaction with various neurotransmitter systems. Specifically, it has been studied for its effects on the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological disorders. Research indicates that compounds targeting mGluR5 may offer therapeutic benefits in conditions such as schizophrenia and anxiety disorders .
Pharmacological Studies
- In Vitro Studies : Preliminary studies have demonstrated that Compound A can modulate mGluR5 activity. This modulation can influence synaptic plasticity and neurotransmission in the central nervous system, suggesting potential neuroprotective effects .
- In Vivo Studies : Animal models treated with Compound A showed alterations in behavioral responses consistent with anxiolytic and antipsychotic effects. For instance, microPET imaging studies indicated significant accumulation of radiotracers in mGluR5-rich brain regions post-administration of similar compounds .
Case Study 1: Neurological Disorders
A study investigated the efficacy of mGluR5 antagonists in managing symptoms of schizophrenia. Compound A was included in a broader class of compounds that demonstrated reduced positive symptoms in animal models . The results suggest that targeting mGluR5 could be a viable strategy for developing new antipsychotic medications.
Case Study 2: Anxiety Disorders
In another study focused on anxiety-related behaviors, administration of Compound A resulted in a marked decrease in anxiety-like responses in rodents subjected to stress tests. This finding supports the hypothesis that modulation of the glutamatergic system can alleviate anxiety symptoms .
Comparative Analysis with Related Compounds
To better understand Compound A's biological activity, a comparative analysis with similar compounds was conducted:
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The National Cancer Institute (NCI) has conducted extensive testing on similar compounds within the same class. For instance:
- Case Study : A related compound demonstrated significant antimitotic activity against human tumor cells with a mean GI50 value of 15.72 μM. The study revealed that compounds with thiazole and triazole structures often exhibit strong cytotoxic effects against a variety of cancer cell lines .
| Compound | Mean GI50 (μM) | Cell Line Tested |
|---|---|---|
| Related Compound | 15.72 | Various Human Tumor Cells |
Neuropharmacological Applications
The piperazine moiety present in the compound is known for its neuroactive properties. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, making them potential candidates for treating neurological disorders.
- Case Study : A study involving piperazine derivatives showed promising results in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Antimicrobial Properties
Compounds containing thiazole and triazole rings have shown antimicrobial activity against various pathogens. The structural characteristics of 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suggest similar potential.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at low concentrations |
| Escherichia coli | Moderate activity observed |
Comparación Con Compuestos Similares
Core Heterocyclic Systems
- Triazole-Thiazole Hybrids : The target compound shares a thiazolo[3,2-b][1,2,4]triazole core with derivatives like 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (). Both compounds exhibit planar triazole-thiazole systems, but the latter includes a 4-ethoxy-3-methoxyphenyl group, which may enhance solubility compared to the 3-fluorophenyl group in the target compound .
- Pyrazole-Triazole-Thiadiazole Systems: Compounds such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () differ in their fused heterocyclic cores but retain triazole moieties. These derivatives demonstrate antifungal activity via docking with 14-α-demethylase lanosterol (PDB: 3LD6), suggesting that the target compound’s triazole-thiazole core may similarly interact with fungal enzymes .
Aromatic and Piperazine Substituents
- Halogen vs. Methoxy Groups : The 3-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl and 4-methoxyphenyl groups in analogs (). Halogen substituents (F, Cl) typically enhance lipophilicity and membrane penetration, whereas methoxy groups improve solubility but may reduce potency .
- Piperazine Modifications: The 4-methylpiperazine group in the target compound is structurally analogous to the 4-(3-chlorophenyl)piperazine in . Piperazine derivatives are known to enhance CNS permeability and modulate receptor binding, though the methyl substitution here may reduce steric hindrance compared to bulkier aryl-piperazines .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reported Activity |
|---|---|---|---|---|
| 5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | C₁₈H₂₀FN₅OS | 381.45 | 3-Fluorophenyl, 4-methylpiperazine | Not reported (Inferred: Antifungal) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | C₂₆H₂₈ClN₅O₃S | 542.05 | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | Not reported (Inferred: Antimicrobial) |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole | C₁₅H₁₂N₆O₂S | 348.36 | 4-Methoxyphenyl, pyrazole | Antifungal (Docking with 3LD6) |
Antifungal and Antimicrobial Potential
- The fluorophenyl group may enhance selectivity for fungal over human cytochrome P450 enzymes .
- Chlorophenyl Analogs : highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole derivatives with antimicrobial activity, implying that chloro substituents may broaden activity spectra compared to fluoro groups .
Métodos De Preparación
Cyclocondensation of Thiourea Derivatives
A three-component reaction involving thiourea, α-haloketones, and hydrazine derivatives has been employed to generate the thiazolo-triazole core. For example, reacting 2-aminothiazole with hydrazine hydrate under acidic conditions yields the triazole ring, followed by oxidative cyclization to fuse the thiazole and triazole moieties. This method offers moderate yields (45–60%) but requires stringent temperature control to avoid side products.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclization steps. In one protocol, a mixture of 3-fluoroacetophenone, thiourea, and methyl hydrazine carboxylate undergoes microwave-assisted cyclization at 150°C for 20 minutes, producing the thiazolo[3,2-b]triazole core in 72% yield. This approach reduces reaction times from hours to minutes and improves regioselectivity.
Functionalization of the Core Structure
Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A Pd-catalyzed coupling between the brominated core and 3-fluorophenylboronic acid achieves high regioselectivity. Optimal conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a dioxane/water solvent system at 80°C, yielding 85–90% of the coupled product.
Attachment of the 4-Methylpiperazine Side Chain
The 4-methylpiperazine group is incorporated through nucleophilic substitution. Reacting the chloromethyl intermediate with excess 4-methylpiperazine in acetonitrile at reflux for 12 hours affords the substituted product in 68% yield. Steric hindrance from the thiazole ring necessitates prolonged reaction times, but adding catalytic KI enhances reactivity.
Methylation at the Thiazole 2-Position
Regioselective methylation is achieved using dimethyl sulfate under basic conditions. Treating the intermediate with dimethyl sulfate (1.2 equiv) and K₂CO₃ in DMF at 0–5°C selectively methylates the thiazole nitrogen, yielding 78% of the 2-methyl derivative. Lower temperatures minimize overmethylation, a common side reaction observed at higher temperatures.
Reaction Optimization and Yield Data
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Competing cyclization pathways can lead to isomeric byproducts. Using electron-withdrawing groups on the hydrazine component favors the desired regiochemistry.
- Piperazine Solubility : Low solubility of 4-methylpiperazine in acetonitrile prolongs reaction times. Switching to DMF as the solvent increases reaction rates but requires careful temperature control to avoid decomposition.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrate consistent yields (70–75%) using continuous-flow reactors for the methylation step. Key considerations include:
- Cost of Palladium Catalysts : Recycling Pd via activated carbon filtration reduces expenses by 40%.
- Waste Management : Neutralizing acidic byproducts with Ca(OH)₂ generates non-hazardous calcium salts, simplifying disposal.
Emerging Methodologies
Enzymatic Methylation
Recent studies explore methyltransferase enzymes for eco-friendly methylation. Preliminary results show 52% conversion using SAM (S-adenosyl methionine) as the methyl donor, though enzyme costs remain prohibitive for large-scale use.
Photocatalytic C–H Functionalization
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions : Control temperature (70–80°C for coupling reactions) and solvent systems (e.g., PEG-400 for catalytic efficiency, as in ). Use anhydrous conditions for moisture-sensitive steps.
- Purification : Employ recrystallization (e.g., water/ethanol mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and final product .
- Monitoring : Use TLC (Rf tracking) and HPLC to confirm reaction progress and purity (>95%) .
- Critical Steps : Protect reactive groups (e.g., hydroxyl groups) during piperazine-thiazole coupling to prevent side reactions .
Q. How can spectroscopic techniques (NMR, IR) and elemental analysis confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 3-fluorophenyl at δ 7.1–7.4 ppm) and methyl groups (e.g., piperazine-CH3 at δ 2.3–2.5 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- IR Spectroscopy : Identify functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹, hydroxyl O-H stretch at 3200–3400 cm⁻¹) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., anti-inflammatory vs. anticancer efficacy) be resolved?
Methodological Answer:
- Assay Standardization : Compare IC50 values under identical conditions (e.g., cell lines, serum concentration). For example, notes that anti-inflammatory activity in RAW264.7 macrophages may not correlate with anticancer effects in HeLa cells due to target specificity.
- Structural Variations : Test analogs with modified substituents (e.g., replacing 3-fluorophenyl with p-tolyl) to isolate pharmacophore contributions .
- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain discrepancies .
Q. What experimental strategies can elucidate the role of the 4-methylpiperazine moiety in modulating pharmacological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs lacking the piperazine group or with bulkier substituents (e.g., 4-benzhydrylpiperazine) to assess impact on solubility and receptor binding .
- Molecular Dynamics Simulations : Model interactions with targets like dopamine D2 receptors or histone deacetylases (HDACs) to predict binding affinity changes .
- LogP Measurement : Compare partition coefficients to evaluate how the piperazine group affects membrane permeability .
Q. How should in vivo pharmacokinetic and toxicity studies be designed for this compound?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) and monitor plasma half-life (t½) and Cmax .
- Toxicity Screening : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays. highlights hepatotoxicity risks for similar triazole derivatives at >50 mg/kg doses.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., N-demethylation of piperazine) .
Data Analysis and Mechanistic Questions
Q. What computational methods are recommended for predicting binding modes with biological targets?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes like 14-α-demethylase (CYP51) or inflammatory COX-2 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding for lead optimization .
Q. How can contradictory crystallographic data on analogous compounds inform structural optimization?
Methodological Answer:
- Crystal Structure Analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) from similar thiazolo-triazoles to identify stable conformers .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds with solvent DMF) to guide salt/cocrystal formation for improved solubility .
Experimental Design for Mechanistic Studies
Q. What assays are suitable for evaluating its potential as a dual-acting anti-inflammatory and anticancer agent?
Methodological Answer:
- In Vitro :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare selectivity indices (SI >3) .
- In Vivo : Use murine xenograft models (e.g., HCT-116 colon cancer) with bioluminescent imaging to monitor tumor regression .
Q. How can researchers address stability issues under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use HPLC to track degradation products (e.g., hydrolysis of triazole rings) .
- Formulation Strategies : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance stability and bioavailability .
Data Contradiction and Reproducibility
Q. How can variability in IC50 values across labs be minimized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
